Shoyuflavone C

Description

Historical Context of Isoflavone (B191592) Discovery and Characterization

The journey to understanding Shoyuflavone C begins with the broader history of isoflavones, a class of polyphenolic compounds predominantly found in legumes, especially soybeans. nih.govnih.govoup.com The scientific exploration of these molecules dates back over a century, with initial discoveries focusing on their basic structures and presence in various plant sources. researchgate.net Early research laid the groundwork for identifying common isoflavones like genistein (B1671435) and daidzein (B1669772). nih.gov The development of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, revolutionized the field, allowing for the isolation and detailed structural elucidation of a wide array of isoflavone derivatives. researchgate.netacs.org This technological advancement was crucial for later identifying more complex and less abundant isoflavones, including Shoyuflavone C.

Significance of Fermented Products in Natural Product Chemistry

Fermented foods and beverages have long been a cornerstone of human diets and traditional medicine. wikipedia.orghealthline.com In the realm of natural product chemistry, fermentation is recognized as a transformative process that can significantly alter the chemical composition of the original substrate, leading to the formation of novel bioactive compounds. wikipedia.orgkerry.commdpi.com The metabolic activities of microorganisms, such as yeasts and bacteria, during fermentation can lead to the conversion of carbohydrates and other precursors into a diverse range of molecules, including organic acids, alcohols, and unique flavonoids. wikipedia.orgwikipedia.org This process can enhance the bioavailability and bioactivity of existing compounds. researchgate.net Japanese soy sauce, or shoyu, is a prime example of this phenomenon, where the fermentation of soybeans and wheat results in a complex mixture of flavor compounds and bioactive molecules, including the unique Shoyuflavones. researchgate.netoup.com

Overview of Shoyuflavone C's Place in Flavonoid Research

Flavonoids are a large and diverse class of plant secondary metabolites with a basic 2-phenyl chromone (B188151) structure. nih.gov They are known for a wide range of biological activities and are a major focus of phytochemical research. ebsco.com Isoflavones represent a significant subclass of flavonoids, distinguished by the position of the B-ring on the C3 carbon of the C-ring. nih.gov

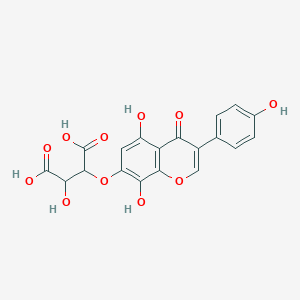

Shoyuflavone C, along with its counterparts Shoyuflavone A and B, are tartaric acid derivatives of isoflavones. acs.orgtandfonline.comjst.go.jp Specifically, Shoyuflavone C is identified as a conjugated ether of tartaric acid with 8-hydroxygenistein (B191512). acs.orgjst.go.jp What makes these compounds particularly interesting is that they appear to be unique to the soy sauce fermentation process and have not been found in the raw soybeans themselves. tandfonline.com This suggests they are biosynthesized from isoflavone aglycones during fermentation. tandfonline.com The presence of the tartaric acid moiety is a key structural feature that distinguishes Shoyuflavones from other known isoflavones and is thought to influence their chemical properties and potential biological activities. tandfonline.com

Scope and Objectives of Research on Shoyuflavone C

Initial research on Shoyuflavones, including Shoyuflavone C, was driven by the desire to understand the chemical components that differentiate various brands of Japanese soy sauce. acs.org Subsequent studies have begun to explore the potential biological activities of these unique compounds. A notable area of investigation has been their inhibitory activity against histidine decarboxylase (HDC), an enzyme responsible for producing histamine (B1213489), a key mediator in allergic reactions and inflammation. researchgate.nettandfonline.com

The primary objectives of ongoing and future research on Shoyuflavone C include:

Further elucidation of its biosynthetic pathway during soy sauce fermentation.

Comprehensive investigation into its various biological activities in vitro and in vivo. tandfonline.com

Synthesis of Shoyuflavone C and its analogs to enable more extensive biological testing.

Understanding its stability, and potential interactions with other compounds in the complex matrix of soy sauce.

Structure

3D Structure

Properties

CAS No. |

194664-54-5 |

|---|---|

Molecular Formula |

C19H14O11 |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

2-[5,8-dihydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C19H14O11/c20-8-3-1-7(2-4-8)9-6-29-16-12(13(9)22)10(21)5-11(14(16)23)30-17(19(27)28)15(24)18(25)26/h1-6,15,17,20-21,23-24H,(H,25,26)(H,27,28) |

InChI Key |

DGJSSBCAHRQASY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)OC(C(C(=O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)OC(C(C(=O)O)O)C(=O)O)O)O |

melting_point |

209-212°C |

physical_description |

Solid |

Synonyms |

shoyuflavone C shoyuflavone-C |

Origin of Product |

United States |

Isolation and Source Identification Methodologies for Shoyuflavone C

Isolation Techniques from Fermented Soy Sauce

The isolation of Shoyuflavone C from its source involves a multi-step process that begins with extraction from the fermented soy sauce, followed by sophisticated chromatographic techniques to achieve purification.

Chromatography is a fundamental technique for separating the components of a mixture. du.edu.eg In the case of Shoyuflavone C, High-Performance Liquid Chromatography (HPLC) is the primary method employed for its isolation and analysis. acs.org

Researchers have successfully used gradient reversed-phase HPLC to analyze the nonvolatile components of various fermented soy sauces. jst.go.jpoup.com This technique allows for the separation of compounds based on their differing affinities for the stationary phase and the mobile phase. In this analytical approach, Shoyuflavones A, B, and C were identified as key components that could differentiate soy sauces from various manufacturers. tandfonline.comacs.org

For the purpose of obtaining pure samples for structural analysis, preparative HPLC is utilized. jst.go.jpacs.org This method operates on the same principles as analytical HPLC but on a larger scale, allowing for the collection of isolated fractions of each compound. Following initial separation with preparative HPLC, a further purification step using gel-filtration chromatography can be employed to refine the isolated Shoyuflavone C. jst.go.jp

Table 1: Chromatographic Methods for Shoyuflavone C Isolation

| Technique | Purpose | Description |

|---|---|---|

| Gradient Reversed-Phase HPLC | Analytical Separation | Used to analyze complex mixtures of nonvolatile components in soy sauce and identify the presence of Shoyuflavones. jst.go.jpacs.org |

| Preparative HPLC | Purification | Isolates larger quantities of the target compounds, such as Shoyuflavone C, from the mixture for further study. jst.go.jpacs.org |

| Gel-Filtration Chromatography | Final Purification | A secondary step used after preparative HPLC to remove any remaining impurities and obtain highly pure Shoyuflavone C. jst.go.jp |

Prior to chromatographic separation, Shoyuflavone C must be extracted from the soy sauce. A general procedure for extracting isoflavones from fermented soybean products involves using a solvent to draw out the desired compounds. academicjournals.org

The process typically begins by extracting a sample with a solvent such as 80% methanol (B129727). academicjournals.org The mixture is agitated and then centrifuged to separate the liquid extract from the solid residues. The resulting supernatant, which contains the isoflavones, is then evaporated to dryness under controlled pressure. academicjournals.org To remove lipids that may interfere with subsequent analysis, the dried residue is redissolved in a methanol solution and partitioned against a nonpolar solvent like n-hexane. academicjournals.org This leaves a defatted extract enriched with isoflavones, including Shoyuflavone C, which is then ready for chromatographic purification.

Chromatographic Separation Methods

Differentiation from Related Isoflavone (B191592) Derivatives (Shoyuflavone A, B)

Shoyuflavone C is part of a trio of related compounds, including Shoyuflavone A and Shoyuflavone B, all of which are uniquely produced during soy sauce fermentation. tandfonline.comacs.org Differentiating these closely related molecules is crucial for their individual study and characterization. The primary basis for their differentiation lies in their distinct chemical structures, which in turn leads to different molecular weights. acs.org

All three shoyuflavones are conjugated ethers of tartaric acid with a base isoflavone. jst.go.jpacs.orgkoreascience.kr

Shoyuflavone A is a conjugate of tartaric acid and daidzein (B1669772).

Shoyuflavone B is a conjugate of tartaric acid and genistein (B1671435).

Shoyuflavone C is a conjugate of tartaric acid and 8-hydroxygenistein (B191512).

These structural differences result in distinct molecular weights: 386 for Shoyuflavone A, 402 for Shoyuflavone B, and 418 for Shoyuflavone C. acs.orgoup.com These differences are readily detected using mass spectrometry techniques, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), which was used in the original identification of these compounds. jst.go.jpacs.org Furthermore, spectroscopic methods like 1H- and 13C-Nuclear Magnetic Resonance (NMR) are essential for confirming the precise structure of each derivative. jst.go.jpacs.org

In addition to mass spectrometry, the distinct structures of the shoyuflavones cause them to interact differently with the stationary phase in reversed-phase HPLC, resulting in unique retention times. tandfonline.comacs.org This allows for their separation and differentiation within an HPLC chromatogram.

Table 2: Differentiating Characteristics of Shoyuflavones

| Compound | Base Isoflavone | Molecular Weight ( g/mol ) | Chemical Formula |

|---|---|---|---|

| Shoyuflavone A | Daidzein | 386 | C₁₉H₁₄O₉ |

| Shoyuflavone B | Genistein | 402 | C₁₉H₁₄O₁₀ |

| Shoyuflavone C | 8-Hydroxygenistein | 418 | C₁₉H₁₄O₁₁ |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Shoyuflavone A |

| Shoyuflavone B |

| Shoyuflavone C |

| Daidzein |

| Genistein |

| 8-Hydroxygenistein |

| Tartaric acid |

| Methanol |

Biosynthetic Pathways and Formation Mechanisms of Shoyuflavone C

Origin of Shoyuflavone C in Fermentation Processes

The process begins with soybeans, which are rich in isoflavones, primarily in their glycoside forms (e.g., genistin (B1671436), daidzin). nih.govmdpi.com During the initial stages of fermentation, these glycosides are hydrolyzed into their more biologically active aglycone forms (e.g., genistein (B1671435), daidzein). nih.govresearchgate.net Prolonged fermentation allows for further microbial-driven modifications of these aglycones, leading to the formation of hydroxylated and other complex derivatives, including the shoyuflavones. researchgate.net

Proposed Biotransformation Routes from Isoflavone (B191592) Aglycones

The formation of Shoyuflavone C is a multi-step biotransformation process starting from isoflavone aglycones, which are liberated from their glycoside precursors during fermentation. nih.govresearchgate.net

Deglycosylation of Isoflavone Glycosides: The primary isoflavones in soybeans, such as genistin (genistein glucoside) and daidzin (B1669773) (daidzein glucoside), are first acted upon by microbial enzymes. nih.gov The β-glucosidic bond is cleaved, releasing the isoflavone aglycones, genistein and daidzein (B1669772). oup.comcabidigitallibrary.org This conversion dramatically increases the concentration of available aglycones in the fermenting mash. researchgate.netresearchgate.net

Hydroxylation of the Aglycone Backbone: Following deglycosylation, the isoflavone aglycone undergoes hydroxylation. While the exact precursor is not definitively identified, genistein is a likely candidate for the backbone of Shoyuflavone C due to its initial hydroxylation pattern. Microbial enzymes, likely hydroxylases, are proposed to add further hydroxyl groups to the isoflavone structure. researchgate.net Studies on fermented soy products have noted the formation of 6- and 8-hydroxylated isoflavones during fermentation.

Addition of Tartaric Acid: The final defining step in the formation of shoyuflavones is the addition of a tartaric acid moiety to the hydroxylated isoflavone backbone. researchgate.net This enzymatic esterification reaction results in the unique structure of Shoyuflavone C. The complete biotransformation pathway results in a more complex and polar molecule compared to the original isoflavone aglycone.

Enzymatic Activities Involved in Shoyuflavone C Formation

The synthesis of Shoyuflavone C is dependent on a cascade of enzymatic reactions mediated by the microorganisms present in the soy sauce fermentation mash.

β-Glucosidase: This is the first key enzyme in the pathway. Produced by fermentative microorganisms such as Aspergillus oryzae, Lactobacillus species, and Bifidobacterium species, β-glucosidase (EC 3.2.1.21) catalyzes the hydrolysis of isoflavone glycosides into their corresponding aglycones. oup.comcabidigitallibrary.orgjmb.or.kr The activity of this enzyme is crucial as it provides the necessary precursors for subsequent transformations. researchgate.net

Hydroxylases: The addition of hydroxyl groups to the aglycone ring is carried out by hydroxylase enzymes. researchgate.net In microorganisms, these reactions are often catalyzed by cytochrome P450 monooxygenases. These enzymes are responsible for the regioselective hydroxylation of the flavonoid core, a critical step in increasing the structural diversity and biological activity of these compounds. researchgate.net

Transferases: The final attachment of the tartaric acid group is presumed to be catalyzed by a specific transferase enzyme. While the exact enzyme has not been characterized, this reaction would involve the transfer of a tartaryl group to a hydroxyl group on the isoflavone backbone, forming an ester linkage.

Table 1: Key Enzymatic Steps in Shoyuflavone C Formation

| Step | Precursor(s) | Enzyme Class | Product |

|---|---|---|---|

| 1. Deglycosylation | Isoflavone Glycosides (e.g., Genistin) | β-Glucosidase | Isoflavone Aglycones (e.g., Genistein) |

| 2. Hydroxylation | Isoflavone Aglycones | Hydroxylase (e.g., Cytochrome P450) | Hydroxylated Isoflavone |

| 3. Esterification | Hydroxylated Isoflavone, Tartaric Acid | Transferase | Shoyuflavone C |

Comparative Analysis with General Flavonoid Biosynthesis Pathways

The formation of Shoyuflavone C via microbial biotransformation is fundamentally different from the de novo biosynthesis of flavonoids in plants.

General Flavonoid Biosynthesis in Plants: The plant pathway begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. mdpi.com Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com This chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a central precursor for most flavonoid classes. mdpi.com For isoflavones, a specific branch is initiated by isoflavone synthase (IFS), which converts the flavanone intermediate into an isoflavone. mdpi.com This entire process is an integral part of the plant's secondary metabolism, producing a vast array of compounds for growth, defense, and signaling.

Shoyuflavone C Formation in Fermentation: In stark contrast, Shoyuflavone C is not built from basic precursors like phenylalanine. Its synthesis is a bioconversion process that modifies pre-existing isoflavones derived from soybeans. The key steps—deglycosylation, hydroxylation, and esterification with tartaric acid—are carried out by microbial enzymes during fermentation, not by plant enzymes. researchgate.netnih.govresearchgate.net Therefore, the origin of Shoyuflavone C is microbial action on plant-derived substrates.

Table 2: Comparison of Biosynthetic Pathways

| Feature | General Flavonoid/Isoflavone Biosynthesis | Shoyuflavone C Formation |

|---|---|---|

| Biological System | Plants | Microorganisms (in fermented soy) |

| Starting Precursor | Phenylalanine, Malonyl-CoA | Plant-derived Isoflavone Glycosides (e.g., Genistin) |

| Initial Key Enzymes | Phenylalanine ammonia-lyase (PAL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS) | β-Glucosidase |

| Core Process | De novo synthesis of the flavonoid skeleton | Biotransformation/modification of a pre-existing skeleton |

| Nature of Product | Primary plant secondary metabolite | Microbial metabolite of a plant compound |

Advanced Analytical Methodologies for Shoyuflavone C Research

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of Shoyuflavone C. It is fundamental for both isolating the compound and for its quantitative measurement in various samples.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is the most widely used method for the separation, identification, and quantification of isoflavones from complex matrices like soy products. jfda-online.com For Shoyuflavone C, reversed-phase HPLC is typically employed, allowing for the separation of nonvolatile components in fermented soy sauce. acs.org The initial discovery and isolation of Shoyuflavone C, along with its counterparts Shoyuflavone A and B, were achieved by analyzing various Japanese soy sauces using gradient reversed-phase HPLC, which highlighted them as key differentiating compounds. acs.orgnih.gov

In specific applications, such as assays to determine the biological activity of shoyuflavones, dedicated HPLC methods are established. For instance, in an assay measuring the histidine decarboxylase inhibitory activity of Shoyuflavone C, a specific HPLC system was used to quantify the resulting histamine (B1213489). tandfonline.com The parameters for such an analysis are highly defined to ensure sensitivity and reproducibility. tandfonline.comnih.gov Preparative HPLC is also crucial for isolating sufficient quantities of Shoyuflavone C for structural elucidation and further research. acs.orgnih.gov

Table 1: Example of HPLC Parameters Used in an Assay Involving Shoyuflavone C This table details the conditions for analyzing histamine in an assay to test the inhibitory activity of Shoyuflavone C. tandfonline.com

| Parameter | Specification |

|---|---|

| HPLC System | Waters 600E multisolvent delivery system |

| Column | Cosmosil 5SL (4.6 mm I.D. × 150 mm) |

| Mobile Phase | CHCl₃/N,N-dimethylformamide/H₂O (210:90:4) containing 0.4% acetic acid |

| Flow Rate | 0.8 ml/min |

| Detection | 423 nm |

| Temperature | Room Temperature |

Precolumn Derivatization Strategies for Enhanced Analysis

Precolumn derivatization is a strategy where the target analyte is chemically modified before being introduced to the HPLC system. This is often done to improve the analyte's chromatographic properties or enhance its detectability. While not always necessary for isoflavones themselves, this technique is critical when analyzing other molecules in functional assays involving Shoyuflavone C.

A notable example is the measurement of histamine in an assay to evaluate the inhibitory effect of Shoyuflavone C on histidine decarboxylase. tandfonline.com In this method, histamine's primary amino group was labeled with 4-N,N-dimethylamino-azobenzene-4'-isothiocyanate (DABITC). This reaction, conducted in the presence of sodium bicarbonate at 90°C for 5 minutes, attaches a chromophore to the histamine molecule. tandfonline.comnih.gov The resulting derivative is brightly colored and can be sensitively detected by HPLC at a wavelength of 423 nm, allowing for precise quantification even at picogram levels. tandfonline.com This enhanced sensitivity was essential for accurately measuring the enzymatic activity and, consequently, the inhibitory potency of Shoyuflavone C. tandfonline.com

Mass Spectrometry Approaches in Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural analysis of flavonoids and their derivatives due to its high sensitivity and ability to provide detailed molecular information. nih.gov When coupled with liquid chromatography, it offers a powerful platform for both identifying and quantifying compounds like Shoyuflavone C in complex mixtures. nih.gov

LC-MS/MS Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the comprehensive profiling of flavonoids. researchgate.net This method involves separating compounds with LC, ionizing them, and then subjecting them to multiple stages of mass analysis. The first stage selects a precursor ion (the ionized molecule of interest), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed in the second stage, generating a fragmentation pattern, or MS/MS spectrum. mdpi.com

This fragmentation spectrum acts as a structural fingerprint. For flavonoid glycosides, the fragmentation patterns can reveal the structure of the core aglycone and the nature of the attached sugar or acid moieties. mdpi.comuab.edu This capability is particularly important for distinguishing between isomers, such as C-glycosides and O-glycosides, which often have identical masses but different structures and fragmentation behaviors. uab.edunih.gov For Shoyuflavone C, which is an ether conjugate of an isoflavone (B191592) with tartaric acid, LC-MS/MS would be the ideal method to confirm the aglycone structure and the precise linkage of the tartaryl group.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally fragile molecules like Shoyuflavone C. nih.gov ESI transfers ions from a solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis. nih.govcopernicus.org

When coupled with a Time-of-Flight (TOF) mass analyzer, the system provides very high mass resolution and accuracy. colby.edu ESI-TOF-MS can measure the mass-to-charge ratio of an ion with extreme precision, often allowing for the determination of a compound's elemental formula directly from its exact mass. copernicus.org This technique is highly effective for studying complex solutions containing multiple components, as it can accurately identify the core species present. colby.edu The initial structural work on shoyuflavones utilized Fast Atom Bombardment (FAB)-MS, which confirmed the molecular weights of Shoyuflavone A (386), B (402), and C (418). acs.org Modern ESI-TOF-MS analysis would provide even greater accuracy and confidence in these structural assignments.

Integration of Chemometric Pattern Recognition in Analysis

The discovery of Shoyuflavone C is directly linked to the application of chemometrics. acs.orgtandfonline.com Chemometrics employs multivariate statistical methods to extract meaningful information from large and complex chemical datasets. researchgate.netresearchgate.net In the context of soy sauce analysis, researchers collected HPLC profiles from numerous brands produced with different starting materials. acs.orgtandfonline.com

These complex chromatograms, each containing hundreds of peaks, were then subjected to chemometric pattern recognition techniques, including:

Cluster Analysis: To group similar samples based on their HPLC profiles. acs.org

Linear Discriminant Analysis (LDA): To find the variables (chromatographic peaks) that best separate predefined groups (e.g., soy sauce brands). acs.orgresearchgate.net

Soft Independent Modeling of Class Analogy (SIMCA): To build a model for each class and classify new samples. acs.org

This statistical approach successfully differentiated the soy sauces and identified three specific HPLC peaks as being significant contributors to this differentiation. acs.orgnih.gov Subsequent isolation and purification of the compounds corresponding to these peaks led to the identification of the novel tartaric acid isoflavone derivatives named Shoyuflavone A, B, and C. acs.orgtandfonline.com This integration of chromatography and advanced statistical analysis was therefore instrumental in uncovering these unique compounds.

Mechanistic Investigations of Shoyuflavone C S Biological Activities

Enzyme Inhibition Studies

The interaction of Shoyuflavone C with various enzymes is a key area of investigation. These studies aim to understand how this compound exerts its effects at a molecular level, particularly its inhibitory potential against enzymes involved in inflammatory and metabolic processes.

One of the most well-documented activities of Shoyuflavone C is its potent inhibition of histidine decarboxylase (HDC), the rate-limiting enzyme responsible for the synthesis of histamine (B1213489) from L-histidine. researchgate.netresearchgate.net

In vitro studies utilizing cellular models have provided significant insights into the HDC inhibitory capacity of Shoyuflavone C. Assays performed with HDC derived from mouse mastocytoma P-815 cells, a common model for studying mast cell functions, demonstrated that Shoyuflavone C exhibits strong inhibitory activity. researchgate.netresearchgate.net The concentration required to inhibit 50% of the enzyme's activity (IC₅₀) was determined to be 0.23 mM, highlighting it as the most potent inhibitor among the shoyuflavones tested (Shoyuflavone A, B, and C). researchgate.net

To further characterize its inhibitory profile, Shoyuflavone C was also tested against HDC from a bacterial source, Clostridium perfringens. researchgate.netresearchgate.net This bacterium is known to produce HDC and can contribute to histamine accumulation in foods. Shoyuflavone C effectively inhibited the activity of Clostridium perfringens HDC, with an IC₅₀ value of 1.87 mM. researchgate.net This demonstrates that the inhibitory action of Shoyuflavone C extends to HDC of both mammalian and bacterial origin.

| Enzyme Source | Cell/Organism Type | IC₅₀ Value (mM) | Reference |

|---|---|---|---|

| Mouse Mastocytoma P-815 cells | Cellular (Mammalian) | 0.23 | researchgate.net |

| Clostridium perfringens | Bacterial | 1.87 | researchgate.net |

The demonstrated inhibition of HDC by Shoyuflavone C has direct implications for the modulation of the histamine pathway. researchgate.net Histamine is a critical mediator in various physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission. researchgate.netresearchgate.net By inhibiting HDC, Shoyuflavone C effectively reduces the synthesis of histamine, thereby potentially mitigating histamine-driven responses. This mechanism suggests that the inhibition of HDC activity by shoyuflavones could lead to a reduction in excess gastric acid secretion and inflammation, and may play a role in preventing allergic reactions. researchgate.net

While direct studies on the inhibitory effects of isolated Shoyuflavone C against several other key enzymes are limited, the broader context of flavonoid-enzyme interactions provides a framework for its potential activities.

α-Glucosidase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage post-prandial hyperglycemia. nih.govresearchgate.net While various flavonoids are known to be potent α-glucosidase inhibitors, specific studies testing the direct effect of Shoyuflavone C are not prominent in the available literature. researchgate.netresearchgate.netnih.gov

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that produces uric acid and reactive oxygen species, linking it to conditions like gout and oxidative stress. elifesciences.org Many flavonoids have demonstrated XO inhibitory activity. Research on an extract of Nymphaea nouchali flowers, which was found to contain Shoyuflavone C, showed cytoprotective activity against hypoxanthine-xanthine oxidase-induced damage, though this effect was not attributed specifically to Shoyuflavone C. researchgate.net

Cytochrome P450 (CYP) Enzymes, UGTs, SULTs, and GSTs: These enzyme families are central to the metabolism of xenobiotics, including flavonoids. Phase I metabolism is often mediated by CYP enzymes, while Phase II metabolism involves conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). researchgate.net Generally, flavonoids undergo extensive Phase II metabolism, which affects their bioavailability and biological activity. Specific data on the metabolic fate of Shoyuflavone C through these enzymatic pathways remains an area for further investigation.

Histidine Decarboxylase (HDC) Inhibitory Mechanisms

In vitro Assays with Bacterial Enzymes (e.g., Clostridium perfringens)

Cellular and Molecular Target Identification

Research into the specific cellular and molecular targets of Shoyuflavone C is beginning to emerge, often through studies of complex extracts in which it is a constituent.

An investigation into an ethyl acetate (B1210297) fraction of Nymphaea nouchali flower extract (NNFE), which was identified to contain Shoyuflavone C among other compounds, demonstrated significant anti-melanogenic activity. The study showed that the NNFE fraction inhibited the enzyme tyrosinase and downregulated the expression of key melanogenesis-related proteins, including tyrosinase (TYR), tyrosinase-related protein-1 (TYRP-1), tyrosinase-related protein-2 (TYRP-2), and microphthalmia-associated transcription factor (MITF). The mechanism appeared to involve the suppression of cAMP production and the stimulation of MAP kinase pathways, leading to the proteasomal degradation of tyrosinase. It is important to note that these effects were produced by the total extract, and the specific contribution of Shoyuflavone C to this activity has not been isolated.

Furthermore, a study analyzing the plasma inflammatory proteome in different human populations found a negative association between several plant-derived polyphenols, including Shoyuflavone C, and inflammatory proteins, specifically members of the monocyte chemoattractant protein (MCP) and C-X-C motif chemokine ligand (CXCL) families. This association suggests that Shoyuflavone C may interact with inflammatory pathways, but it does not establish a direct causative link or molecular target.

These findings point toward potential molecular targets for Shoyuflavone C in pathways related to pigmentation and inflammation, although further research with the isolated compound is necessary to confirm these interactions and elucidate the precise mechanisms.

Protein-Protein Interactions in Flavonoid Metabolism

The biosynthesis of flavonoids, including isoflavonoids like Shoyuflavone C, is a complex process orchestrated by multi-enzyme complexes. vt.edu These transient assemblies, often called metabolons, are thought to facilitate metabolic efficiency by channeling substrates between sequential enzymes. researchgate.net Research in various plant species demonstrates that enzymes in the flavonoid pathway form these complexes, though their exact composition may not be conserved across species. researchgate.net

Key enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), which catalyze the initial committed steps of the flavonoid pathway, are known to interact. mdpi.com CHS, the entry-point enzyme, is believed to be a central component around which the complex assembles. vt.edu Studies have also identified non-enzymatic proteins, such as chalcone isomerase-like protein (CHIL), that interact with and modulate the activity of enzymes like CHS, potentially enhancing the production of specific flavonoid skeletons. mdpi.com While direct studies on Shoyuflavone C's biosynthetic protein interactions are not detailed, it is understood that its formation follows this general model of coordinated enzymatic activity within a protein complex.

Table 1: Key Proteins in Flavonoid Biosynthesis

| Protein | Function | Interaction Evidence |

| Chalcone Synthase (CHS) | Catalyzes the first committed step in flavonoid biosynthesis. mdpi.com | Interacts with Chalcone Isomerase (CHI) and Chalcone Isomerase-like Protein (CHIL). mdpi.com May serve as an anchor for the metabolon. vt.edu |

| Chalcone Isomerase (CHI) | Catalyzes the second committed step in the pathway. mdpi.com | Interacts with CHS. researchgate.net |

| Chalcone Isomerase-like Protein (CHIL) | A non-enzymatic protein that biases CHS activity towards producing specific flavonoid precursors. mdpi.com | Interacts with CHS, potentially as an activator. mdpi.com |

Signaling Pathway Modulation (e.g., Neuroprotection-related pathways observed for other shoyuflavones)

Flavonoids are recognized for their ability to modulate various intracellular signaling cascades, which underlies many of their biological effects, including neuroprotection. nih.gov While specific research on Shoyuflavone C's influence on these pathways is emerging, the activities of other flavonoids provide a strong model for its potential mechanisms. Flavonoids can interact with critical protein and lipid kinase signaling cascades, leading to the inhibition of apoptosis and the promotion of neuronal survival. nih.gov

Key neuroprotection-related pathways modulated by flavonoids include:

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are central to neuronal cell responses. mdpi.com Flavonoids like fisetin (B1672732) have been shown to exert neuroprotective effects by modulating these pathways, promoting cell survival and inhibiting apoptosis. mdpi.com

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for neuronal survival and differentiation. mdpi.comnih.gov Hesperetin and its metabolites have been observed to prevent neuronal apoptosis by activating Akt. nih.gov This pathway's activation can lead to the regulation of downstream targets like the transcription factor FOXO3a, which is involved in controlling apoptosis and oxidative stress. mdpi.com

Protein Kinase C (PKC): Some flavonoids, such as epigallocatechin gallate (EGCG), exert neuroprotective effects through the activation of protein kinase C (PKC). nih.gov

These interactions suggest that flavonoids act as signaling molecules, altering the phosphorylation state of target proteins and modulating gene expression, rather than solely acting as antioxidants. nih.gov

Table 2: Signaling Pathways Modulated by Flavonoids for Neuroprotection

| Pathway | Role in Neuroprotection | Example Flavonoid Modulator |

| MAPK/ERK | Promotes neuronal survival and synaptic plasticity. nih.govmdpi.com | Fisetin, Hesperetin mdpi.comnih.gov |

| PI3K/Akt | Governs neuronal cell survival and differentiation. mdpi.comnih.gov | Hesperetin, Kaempferol nih.gov |

| p38 MAPK | Involved in cellular responses to stress and inflammation. mdpi.com | Fisetin, Kaempferol mdpi.comnih.gov |

| JNK | Regulates transcription-dependent apoptotic signaling. nih.gov | Luteolin, Kaempferol nih.govnih.gov |

| Protein Kinase C (PKC) | Involved in neuronal survival and protection against toxicity. nih.gov | Genistein (B1671435), Epigallocatechin gallate (EGCG) nih.gov |

Antioxidant Mechanisms of Action in Preclinical Models

The antioxidant properties of flavonoids are a cornerstone of their biological activity. mdpi.com These effects are not attributed to a single mechanism but rather a combination of actions, including the direct scavenging of reactive oxygen species (ROS) and the chelation of transition metal ions that catalyze free radical formation. researchgate.net

Free Radical Scavenging Properties

Flavonoids are effective free radical scavengers due to their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups. scirp.org These groups can donate a hydrogen atom to highly reactive free radicals, resulting in a more stable flavonoid radical and terminating the damaging chain reaction. scirp.org The 2',3',4'-OH substitution pattern on the B-ring of the flavonoid skeleton has been identified as particularly important for potent radical scavenging activity. nih.gov

Studies investigating the constituents of Morinda citrifolia seeds have noted the free radical scavenging activity of compounds isolated from the ethyl acetate-soluble fraction, which includes Shoyuflavone C. dntb.gov.ua The ability to scavenge radicals like the superoxide (B77818) anion is a key protective mechanism against oxidative stress. nih.gov

Chelation of Metal Ions

Another significant antioxidant mechanism of flavonoids is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). nih.govnih.gov These metals can participate in Fenton-type reactions, generating highly destructive hydroxyl radicals. nih.gov By binding these metal ions, flavonoids render them inactive, preventing them from catalyzing oxidative reactions. core.ac.uk

The structural features of flavonoids that enable metal chelation include:

The 5-hydroxy group in combination with the 4-carbonyl (keto) group. nih.govcore.ac.uk

The 3-hydroxy group with the 4-carbonyl group. core.ac.uk

An ortho-dihydroxy (catechol) group in the B-ring. core.ac.uk

Table 3: Antioxidant Mechanisms of Flavonoids

| Mechanism | Description | Structural Requirement |

| Free Radical Scavenging | Direct donation of a hydrogen atom to neutralize reactive oxygen species (ROS). scirp.org | Presence of hydroxyl (-OH) groups, particularly on the B-ring. scirp.orgnih.gov |

| Metal Ion Chelation | Binding of pro-oxidant transition metals (e.g., Fe²⁺, Cu²⁺) to prevent their participation in ROS-generating reactions. nih.govcore.ac.uk | Specific arrangements of hydroxyl and carbonyl groups (e.g., 5-OH and 4-C=O). nih.govcore.ac.uk |

Anti-aging Effects in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan and genetically conserved aging pathways. mdpi.comnih.gov Various dietary phytochemicals, including flavonoids, have been shown to extend the lifespan and improve healthspan in C. elegans. nih.govfrontiersin.org

While studies specifically examining Shoyuflavone C in C. elegans are not available, research on other polyphenols provides insight into the potential anti-aging mechanisms. For instance, compounds like resveratrol (B1683913) and blueberry anthocyanins have been shown to prolong the lifespan of C. elegans. frontiersin.orgmdpi.com These effects are often linked to enhanced resistance to environmental stressors, such as thermal and oxidative stress. nih.gov

The anti-aging mechanisms of polyphenols in C. elegans are multifaceted. They go beyond simple antioxidant action to include the modulation of key aging-related signaling pathways, such as the DAF-16/FOXO pathway. frontiersin.orgmdpi.com By activating transcription factors like DAF-16, these compounds can upregulate genes involved in stress resistance and longevity. mdpi.com Furthermore, treatment with these compounds has been shown to reduce the accumulation of age-related biomarkers like lipofuscin and intracellular ROS. mdpi.comnih.gov

Table 4: Observed Anti-aging Effects of Polyphenols in C. elegans

| Polyphenol/Extract | Effect on Lifespan | Associated Mechanisms |

| Blueberry Anthocyanins | Dose-dependent lifespan extension. mdpi.com | Activation of FOXO, IIS, and PI3K/Akt pathways; upregulation of daf-16; reduced ROS and lipofuscin. mdpi.com |

| 4-Hydroxybenzoic acid | Lifespan extension. frontiersin.org | Activation of DAF-16/FOXO mediated by SIR-2.1; increased stress resistance. frontiersin.org |

| O-acetyl glucomannan (B13761562) (Polysaccharide) | Extended mean lifespan by up to 40% under normal conditions. nih.gov | Increased SOD and CAT activity; decreased ROS, lipofuscin, and MDA levels. nih.gov |

| Cod Collagen Peptides | Extended lifespan by 13.2% at 25 mg/mL. mdpi.com | Increased stress resistance; reduced lipofuscin; activation of MAPK pathway; inhibition of IIS pathway. mdpi.com |

Preclinical Pharmacokinetics and Metabolism Research for Shoyuflavone C

In vitro Metabolic Stability Studies

Currently, there is no specific data available from in vitro metabolic stability studies conducted on the isolated compound Shoyuflavone C. Research has focused on the biological effects of plant extracts containing Shoyuflavone C, rather than the metabolic fate of the individual constituent. nih.govsciopen.com Therefore, key parameters such as the half-life (t½) and intrinsic clearance (CLint) of Shoyuflavone C in liver microsomes or hepatocytes from preclinical species have not been reported.

Enzymatic Biotransformation by Microbial and Mammalian Systems

Information on the biotransformation of Shoyuflavone C in mammalian systems is not available in the reviewed scientific literature. However, research has elucidated its formation through microbial enzymatic processes.

Table 1: Microbial Systems Involved in Shoyuflavone Formation

| Microbial Species | Activity in Shoyuflavone Formation |

|---|---|

| Aspergillus oryzae | High |

| Aspergillus sojae | High |

| Aspergillus tamarii | High |

| Aspergillus niger | None |

| Rhizopus oligosporus | None |

| Mucor praini | None |

Source: nih.gov

Interaction with Drug-Metabolizing Enzymes (e.g., Cytochrome P450, UGTs, SULTs, GSTs) and Transporters in Preclinical Models

There is no specific information available in the scientific literature regarding the interaction of isolated Shoyuflavone C with drug-metabolizing enzymes such as Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or glutathione (B108866) S-transferases (GSTs) in preclinical models. Similarly, studies on its interaction with drug transporters have not been reported. While the extracts containing Shoyuflavone C have been evaluated for various biological activities, the specific effects of this compound on metabolic pathways have not been characterized. nih.govfrontiersin.org

Protein Binding Studies (e.g., Serum Albumin Interactions)

No studies detailing the protein binding characteristics of Shoyuflavone C, such as its interaction with serum albumin, were identified in the reviewed scientific literature. Consequently, data on the percentage of Shoyuflavone C that binds to plasma proteins in preclinical species is not available.

Synthesis and Derivatization Strategies for Research Applications

Synthetic Approaches to Shoyuflavone C Analogues

The synthesis of isoflavone (B191592) analogues is a robust field, driven by the need to explore structure-activity relationships (SAR) and improve the properties of natural compounds. While the direct chemical synthesis of Shoyuflavone C is complex, the generation of its analogues typically involves modifying the isoflavone core, which can be constructed through several established routes.

Key synthetic strategies for the isoflavone skeleton include:

The Deoxybenzoin (B349326) Route : This classic approach involves the base-catalyzed condensation of a deoxybenzoin with a formylating agent. scispace.com For instance, substituted phenylacetic acids can be used as starting materials to construct the isoflavone A- and B-rings. nih.gov

The Chalcone (B49325) Route : This method involves the oxidative rearrangement of a chalcone intermediate. scispace.com A one-step conversion of flavanones to isoflavones using thallium trinitrate has been reported as a biomimetic synthesis pathway. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions : Modern methods utilize transition metal catalysis for efficient ring formation. The Stille coupling, for example, can synthesize isoflavones from 3-bromochromone (B1268052) derivatives and aryltributylstannanes using a reusable palladium catalyst in an aqueous solution. researchgate.net

Once the core isoflavone structure is obtained, further derivatization allows for the creation of a diverse library of analogues. Molecular hybridization is a common strategy, where the isoflavone scaffold is linked to other bioactive moieties. nih.gov For example, a series of 1,2,3-triazole-linked isoflavone derivatives were synthesized and showed potent anticancer activity, with some compounds exceeding the efficacy of the standard drug etoposide. tandfonline.com Functional group manipulation on the A, B, and C rings of the isoflavone is also employed to yield more active or specific derivatives. nih.gov

Enzymatic Functionalization of Isoflavones for Enhanced Activity

Biocatalysis offers a highly specific and environmentally friendly alternative to chemical synthesis for modifying isoflavones. mdpi.com Enzymes can be used to enhance the biological activity of these compounds, primarily by improving their bioavailability.

Enzymatic Production of Shoyuflavones : Research has shown that Shoyuflavones are produced enzymatically. jst.go.jp An enzyme purified from the culture extract of Aspergillus oryzae was found to catalyze the formation of an ether linkage between isoflavones (like daidzein (B1669772) and genistein) and (±)-trans-epoxysuccinic acid, which is also produced by the fungus. jst.go.jpnih.govacademicjournals.org This specific enzymatic reaction is responsible for producing Shoyuflavone B and C from genistein (B1671435) and 8-hydroxy-genistein, respectively. jst.go.jp

Conversion to Bioactive Aglycones : Many isoflavones exist in nature as glycosides (bound to a sugar molecule), which limits their absorption. researchgate.net β-glucosidase is an enzyme widely used to hydrolyze this glycosidic bond, converting isoflavone glycosides into their more bioactive aglycone forms. researchgate.netresearchgate.netresearchgate.net This biotransformation significantly increases the bioavailability of isoflavones. researchgate.net

Multi-Enzyme Synergistic Catalysis : To improve the efficiency of aglycone production, researchers have developed multi-enzyme systems. A combination of β-glucosidase, cellulase (B1617823), hemicellulase (B13383388), and β-galactosidase was shown to achieve a conversion rate of up to 97% of glycoside soy isoflavones into their aglycone forms. mdpi.com In this system, cellulase and hemicellulase break down plant cell walls to release the isoflavones, while β-glucosidase performs the key hydrolysis step. mdpi.com

The use of biocatalysis allows for the targeted modification of flavonoids to enhance their natural properties, creating derivatives with potentially greater therapeutic or research value. researchgate.net

Development of Shoyuflavone C Derivatives for Specific Research Probes

The development of derivatives from natural products like Shoyuflavone C is crucial for creating chemical tools to investigate biological processes. scispace.com Genistein, the core structure of Shoyuflavone C, is already recognized as a valuable molecular probe, and its derivatization offers numerous opportunities to create more selective and effective research tools. scispace.comfrontierspartnerships.orgnih.gov

Probes for Target Identification : To identify the cellular binding partners of a compound, it can be modified into a probe for affinity-based assays. For example, a biotinylated derivative of an active isoflavone was synthesized to perform a pull-down assay using streptavidin beads. nih.gov This experiment successfully identified hydroxysteroid 17β-dehydrogenase-4 (HSD17B4) as a specific cellular target. nih.gov A similar strategy could be applied to Shoyuflavone C to elucidate its mechanism of action.

Fluorescent Probes for Cellular Imaging : Isoflavones can be chemically modified to create fluorescent probes for visualizing cellular structures and processes. Natural 7-hydroxyisoflavones exhibit pH-dependent fluorescence. rsc.org Building on this property, researchers developed a new class of fluorescent scaffolds called 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from isoflavone analogues. rsc.orgresearchgate.net These AMHCs possess favorable properties for biological imaging, including strong fluorescence, reasonable stability, and solubility in biological buffers, and have been successfully used in fluorescence microscopy. rsc.orgresearchgate.net The development of a Shoyuflavone C-based fluorescent probe could enable the tracking of its localization and interactions within living cells.

These derivatization strategies transform natural compounds from mere subjects of study into active tools for discovery, enabling a deeper understanding of complex biological systems.

Future Research Trajectories and Academic Perspectives for Shoyuflavone C

Unveiling Complete Biosynthesis Pathways

The biosynthesis of isoflavonoids, including Shoyuflavone C, is a complex process that begins with the phenylpropanoid pathway. frontiersin.org This pathway starts with L-phenylalanine and leads to the formation of a C6-C3 core structure. frontiersin.org A key intermediate, p-coumaroyl-CoA, is a critical juncture that directs metabolic flow. frontiersin.org The isoflavonoid (B1168493) biosynthetic pathway specifically initiates with the enzyme isoflavone (B191592) synthase (IFS), which catalyzes the migration of the B-ring to yield a 2-hydroxyisoflavanone (B8725905). frontiersin.org Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID/IFD) results in the formation of isoflavones like daidzein (B1669772) and genistein (B1671435). frontiersin.org

Shoyuflavones, including Shoyuflavone C, are understood to be tartaric acid derivatives of isoflavones. tandfonline.comjst.go.jp Research suggests that they are not present in the raw materials of soy sauce, such as soybeans and wheat, but are instead produced during the fermentation process. tandfonline.comnih.gov Studies indicate an enzymatic production mechanism where isoflavones are conjugated with (±)-trans-epoxysuccinic acid. jst.go.jpnih.gov This epoxysuccinic acid is produced by Aspergillus fungi, such as Aspergillus oryzae, which are used in soy sauce fermentation. jst.go.jpnih.gov A study identified that the enzyme responsible for this transformation has a molecular weight of approximately 93,000. jst.go.jp

While the immediate precursors—isoflavones and epoxysuccinic acid—and the involvement of fungal enzymes are known, the complete, detailed enzymatic and molecular steps are not yet fully elucidated. jst.go.jpnih.gov Future research will likely focus on identifying and characterizing the specific enzymes from Aspergillus oryzae that catalyze the ether linkage between the isoflavone and tartaric acid moieties. Elucidating the genetic regulation of these biosynthetic genes and the factors influencing their expression during fermentation will be crucial for a comprehensive understanding.

Exploration of Additional Biological Activities and Molecular Targets in Preclinical Models

Flavonoids, as a broad class of compounds, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. frontiersin.orgnih.gov Many of these effects are attributed to their ability to scavenge free radicals and modulate various enzymatic pathways. frontiersin.orgoatext.com

Initial research on shoyuflavones has revealed their potential to inhibit histidine decarboxylase (HDC). tandfonline.comoup.com This enzyme is responsible for the production of histamine (B1213489), a key mediator in allergic reactions, inflammation, and gastric acid secretion. tandfonline.comresearchgate.net The inhibition of HDC by shoyuflavones suggests potential therapeutic applications in managing conditions related to excess histamine. tandfonline.comoup.com

Furthermore, Shoyuflavone C has been identified in extracts of Phyllanthus emblica (amla) and Nymphaea nouchali (water lily). mdpi.comresearchgate.net Extracts of Phyllanthus emblica containing Shoyuflavone C have demonstrated anti-aging properties in preclinical models, such as extending the lifespan of Caenorhabditis elegans and exhibiting anti-cholinesterase activity. mdpi.com Similarly, extracts of Nymphaea nouchali containing Shoyuflavone C have been shown to inhibit tyrosinase activity and melanin (B1238610) synthesis, suggesting potential applications in skin care. researchgate.net

Given the diverse activities of flavonoids and the initial findings for shoyuflavones, future preclinical research is warranted to explore other potential biological effects. Investigating the anti-inflammatory, antioxidant, and neuroprotective properties of purified Shoyuflavone C in various cell and animal models would be a logical next step. oatext.com Identifying the specific molecular targets beyond HDC is crucial for understanding its mechanisms of action. This could involve studying its interactions with key signaling proteins, such as kinases and transcription factors, which are known targets for other flavonoids. researchgate.net

| Preclinical Study Focus | Observed/Potential Activity of Shoyuflavone C or Related Extracts | Potential Molecular Targets |

| Anti-inflammatory | Inhibition of histidine decarboxylase (HDC). tandfonline.comoup.com | Histidine Decarboxylase (HDC) |

| Anti-aging | Lifespan extension in C. elegans, anti-cholinesterase activity (extract containing Shoyuflavone C). mdpi.com | Cholinesterases (AChE, BuChE) |

| Dermatological | Inhibition of tyrosinase and melanin synthesis (extract containing Shoyuflavone C). researchgate.net | Tyrosinase |

| Antioxidant | General property of flavonoids. frontiersin.orgnih.gov | Reactive Oxygen Species (ROS) |

| Neuroprotection | General property of flavonoids. oatext.com | Enzymes involved in neuron signaling. oatext.com |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The accurate detection and quantification of Shoyuflavone C and other isoflavonoids in complex matrices like food products and biological samples present a significant analytical challenge. waters.commdpi.com The complexity of these matrices often leads to issues such as co-elution of compounds, which can interfere with accurate measurement. waters.com

Currently, various analytical techniques are employed for the analysis of flavonoids. High-performance liquid chromatography (HPLC) is a widely used method, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. mdpi.comnih.gov HPLC-MS, and particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity, making it suitable for identifying and quantifying trace amounts of these compounds in complex biological samples. nih.govjfda-online.com Techniques like ultra-performance liquid chromatography (UPLC) can offer even faster and more efficient separations. researchgate.net

Sample preparation is another critical aspect of the analytical process. Methods like matrix solid-phase dispersion (MSPD) have been developed to extract and clean up isoflavonoids from solid samples like plants. researchgate.net

Future advancements in analytical techniques will likely focus on improving sensitivity, reducing analysis time, and minimizing sample preparation steps. The development of UPLC-MS/MS methods specifically optimized for Shoyuflavone C will be crucial for pharmacokinetic studies and for accurately quantifying its presence in various fermented foods and biological tissues. researchgate.net Furthermore, the development of green analytical methods that use less hazardous solvents and generate less waste is an emerging trend in analytical chemistry. mdpi.com

| Analytical Technique | Application in Flavonoid/Isoflavonoid Analysis | Potential for Shoyuflavone C Analysis |

| HPLC with UV/Vis Detection | Widely used for separation and quantification. mdpi.com | Baseline technique for quantification. |

| HPLC-MS/MS | High selectivity and sensitivity for complex matrices. nih.govjfda-online.com | Gold standard for identification and trace quantification. |

| UPLC-MS/MS | Faster analysis and higher resolution. researchgate.net | Improved throughput for pharmacokinetic and food analysis. |

| Matrix Solid-Phase Dispersion (MSPD) | Extraction and clean-up from solid samples. researchgate.net | Efficient extraction from food and plant matrices. |

Integration of Shoyuflavone C Research with Systems Biology and Omics Approaches

Systems biology offers a holistic approach to understanding complex biological processes by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontiersin.org This approach moves beyond studying single molecules to analyzing the interactions within complex biological networks. scirp.org

This integrated approach is particularly valuable for understanding the multifaceted effects of flavonoids, which often interact with multiple cellular targets. naturalproducts.net By combining omics data with computational modeling, researchers can build predictive models of how Shoyuflavone C affects cellular networks. mdpi.comebi.ac.uk This can help to identify novel molecular targets and predict potential therapeutic effects or off-target activities. For example, understanding how Shoyuflavone C alters the metabolome of gut microbiota could reveal indirect health benefits. wayne.edu

Future research should aim to apply these omics technologies to cells or preclinical models treated with Shoyuflavone C. The vast datasets generated will require sophisticated bioinformatics tools for analysis and interpretation, ultimately leading to a more comprehensive understanding of the compound's biological role. frontiersin.orgebi.ac.uk

Collaborative Research on Flavonoid Chemistry and Bioactivity

The field of flavonoid research is vast and requires a multidisciplinary approach. frontiersin.org Collaborative efforts between chemists, biochemists, pharmacologists, and food scientists are essential to fully explore the potential of compounds like Shoyuflavone C. frontiersin.org

Collaborations can facilitate the synthesis of Shoyuflavone C and its derivatives for structure-activity relationship (SAR) studies. By systematically modifying the chemical structure, researchers can identify the key functional groups responsible for its biological activities and potentially develop more potent or selective analogs. nih.gov

International collaborations can also accelerate research by sharing resources, expertise, and unique natural product libraries. cas.cn Joint projects focusing on the comparative bioactivity of different isoflavones, including Shoyuflavone C, can provide a broader perspective on their therapeutic potential. Such collaborations are crucial for standardizing analytical methods and ensuring the reproducibility of research findings across different laboratories. frontiersin.org

Future collaborative initiatives could focus on creating comprehensive databases of flavonoid structures, biological activities, and molecular targets. These resources would be invaluable for the scientific community and could spur further innovation in the field of natural product research.

Q & A

Q. What methodologies are recommended for isolating and purifying Shoyuflavone C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Spectral analysis (NMR, UV-Vis, and mass spectrometry) is critical for confirming purity and structural identity. Ensure reproducibility by documenting solvent ratios, column parameters (e.g., stationary phase, flow rate), and spectral calibration standards .

Q. How can researchers validate the identity of Shoyuflavone C in complex mixtures?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for high-specificity detection. Cross-reference fragmentation patterns with published spectral libraries. For nuclear magnetic resonance (NMR), compare chemical shifts and coupling constants to reference data. Include negative controls (e.g., extracts lacking Shoyuflavone C) to rule out matrix interference .

Q. What experimental designs are suitable for initial bioactivity screening of Shoyuflavone C?

- Methodological Answer : Employ dose-response assays (e.g., IC₅₀ determination) in cell-based models relevant to the target pathway (e.g., cancer cell lines for antiproliferative studies). Include positive controls (e.g., known inhibitors) and statistical validation (e.g., ANOVA with post-hoc tests). Pre-screen for cytotoxicity to ensure observed effects are target-specific .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for Shoyuflavone C?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as cell line selection, assay conditions (e.g., oxygen levels for hypoxia studies), and compound stability. Replicate key experiments under standardized protocols. Use sensitivity analyses to quantify the impact of methodological variations (e.g., incubation time, solvent carriers) .

Q. What strategies optimize the synthesis of Shoyuflavone C analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Apply regioselective modification techniques (e.g., Friedel-Crafts acylation for hydroxyl group derivatization). Use computational tools (e.g., molecular docking) to prioritize synthetic targets. Characterize analogs via X-ray crystallography or 2D-NMR to confirm regiochemistry. Validate bioactivity shifts using orthogonal assays .

Q. How can multi-omics approaches elucidate Shoyuflavone C's mechanism of action?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Validate hypotheses with CRISPR/Cas9 gene knockout models or chemical inhibitors of candidate pathways .

Q. What statistical frameworks are recommended for analyzing dose-dependent and time-resolved Shoyuflavone C data?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. For time-course data, use nonlinear regression (e.g., sigmoidal curves for IC₅₀ trends) or Bayesian hierarchical modeling. Report confidence intervals and effect sizes to contextualize significance thresholds .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy of Shoyuflavone C?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, plasma protein binding) via LC-MS pharmacokinetic profiling. Use knockout animal models to assess target engagement in vivo. Compare tissue-specific metabolite profiles to in vitro degradation assays .

Data Reporting and Reproducibility

Q. What minimal information standards should be included in Shoyuflavone C studies to ensure reproducibility?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Document batch-specific purity (HPLC traces), solvent history, and storage conditions. Share raw spectral data and analysis scripts in public repositories (e.g., Zenodo, GitHub). Reference established protocols (e.g., MIAME for omics data) .

Q. How can researchers design robust negative controls for Shoyuflavone C experiments?

- Methodological Answer :

Include vehicle controls (e.g., DMSO at equivalent concentrations) and isogenic cell lines lacking the target receptor. For in vivo studies, use sham-treated cohorts. Validate controls via orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition) .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.